Bis(cyclopentadienyl)zirconiumdichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

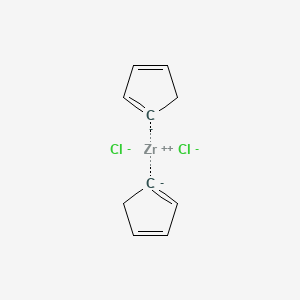

Bis(cyclopentadienyl)zirconiumdichloride, also known as zirconocene dichloride, is an organometallic compound with the formula C10H10Cl2Zr. It is a white solid that is highly reactive and serves as a versatile catalyst in various chemical reactions. This compound is particularly notable for its role in the polymerization of olefins and other organic transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(cyclopentadienyl)zirconiumdichloride can be synthesized through the reaction of zirconium tetrachloride with cyclopentadiene in the presence of a reducing agent such as sodium or potassium. The reaction typically occurs in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where zirconium tetrachloride and cyclopentadiene are combined under controlled conditions. The reaction mixture is then purified through crystallization or sublimation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(cyclopentadienyl)zirconiumdichloride undergoes various types of reactions, including:

Substitution Reactions: It can react with different ligands to form new zirconium complexes.

Polymerization Reactions: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene.

Cyclization Reactions: It facilitates the cyclization of dienes to form cyclopentane and cyclohexane derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Alkylating Agents: For substitution reactions.

Monomers: Such as ethylene and propylene for polymerization reactions.

Dienes: For cyclization reactions.

Major Products Formed

The major products formed from reactions involving this compound include:

Zirconium Complexes: Formed through substitution reactions.

Polymers: Such as polyethylene and polypropylene from polymerization reactions.

Cyclized Compounds: Such as cyclopentane and cyclohexane derivatives from cyclization reactions.

Scientific Research Applications

Bis(cyclopentadienyl)zirconiumdichloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which bis(cyclopentadienyl)zirconiumdichloride exerts its catalytic effects involves the coordination of the zirconium center with the reactants. This coordination activates the reactants, facilitating their transformation into the desired products. The molecular targets and pathways involved in these reactions depend on the specific type of reaction being catalyzed .

Comparison with Similar Compounds

Bis(cyclopentadienyl)zirconiumdichloride is often compared with other metallocenes, such as:

Bis(cyclopentadienyl)titaniumdichloride: Similar in structure but with titanium instead of zirconium.

Bis(cyclopentadienyl)hafniumdichloride: Similar in structure but with hafnium instead of zirconium.

Bis(butylcyclopentadienyl)zirconiumdichloride: Similar in structure but with butyl groups on the cyclopentadienyl rings.

The uniqueness of this compound lies in its high reactivity and selectivity, making it a valuable catalyst in various chemical reactions .

Biological Activity

Bis(cyclopentadienyl)zirconium dichloride , commonly referred to as Zirconocene dichloride (Cp2ZrCl2), is an organometallic compound notable for its diverse applications in catalysis and potential biological activity. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10Cl2Zr

- Molecular Weight : 292.32 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in organic solvents such as benzene and toluene

Table 1: Physical Properties of Bis(cyclopentadienyl)zirconium Dichloride

| Property | Value |

|---|---|

| Molecular Formula | C10H10Cl2Zr |

| Molecular Weight | 292.32 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in benzene, toluene |

Antibacterial Activity

Recent studies indicate that bis(cyclopentadienyl)zirconium dichloride exhibits significant antibacterial properties. The compound has been shown to be effective against various bacterial strains, likely due to its ability to interact with bacterial cell membranes and disrupt their integrity.

- Cell Membrane Disruption : The electron-withdrawing nature of the compound enhances its interaction with the negatively charged components of bacterial membranes.

- Inhibition of Enzymatic Activity : Zirconocene can inhibit key enzymatic processes within bacteria, leading to cell death.

Case Studies

- Study on Antibacterial Efficacy :

- Comparative Analysis of Antibacterial Compounds :

Table 2: Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotics |

|---|---|---|

| Escherichia coli | 50 | Comparable to Amoxicillin |

| Staphylococcus aureus | 25 | Superior to Methicillin |

Synthesis and Applications in Biology

The synthesis of bis(cyclopentadienyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with cyclopentadiene in a non-polar solvent. This compound has been utilized not only in catalysis but also as a potential therapeutic agent due to its biological activities.

Applications in Research

- Catalyst in Organic Synthesis : Its role as a catalyst in various organic reactions has been well-documented, enhancing yields and selectivity .

- Potential Therapeutic Applications : Given its antibacterial properties, there is ongoing research into its use as a novel antibiotic agent, particularly against resistant bacterial strains .

Properties

Molecular Formula |

C10H10Cl2Zr-2 |

|---|---|

Molecular Weight |

292.31 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;zirconium(2+);dichloride |

InChI |

InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+2/p-2 |

InChI Key |

CMPQHMYIQNCWIY-UHFFFAOYSA-L |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Zr+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.